N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrimidine derivatives are generally synthesized using organolithium reagents . The reaction involves nucleophilic attack on the pyrimidine ring, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of this compound would likely include a pyrimidine ring substituted at the 2 and 4 positions with dimethylamino groups, a sulfonamide group attached to a methoxybenzene ring at the N-1 position.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyrimidine derivatives are known to undergo a variety of chemical reactions. For example, they can participate in nucleophilic aromatic substitution reactions .Scientific Research Applications
Antibacterial and Antifungal Activities
Research has shown that pyrimidine derivatives exhibit significant antibacterial and antifungal activities. A study highlights the synthesis of new pyrimidine derivatives that demonstrated promising activities against both Gram-positive and Gram-negative bacteria, as well as a pathogenic fungus. These compounds were synthesized using an electrochemical method, suggesting their potential as novel antibacterial and antifungal agents (Z. Khan et al., 2015).
Anti-HIV and Antifungal Activity
Another area of application is in the development of anti-HIV and antifungal agents. Sulfonamide derivatives have been synthesized and characterized for their potential as therapeutic agents. Some of these compounds have been screened for their anti-HIV and antifungal activities, revealing their potential in treating these conditions (M. Zareef et al., 2007).
Enzyme Inhibition for Alzheimer’s Disease
Sulfonamide derivatives have also been explored for their potential as therapeutic agents for Alzheimer's disease. The enzyme inhibitory kinetics mechanism of these compounds suggests their suitability as novel therapeutic agents, offering a new approach to the treatment of this neurodegenerative disorder (M. Abbasi et al., 2018).
Properties
IUPAC Name |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3S/c1-19(2)14-13(10-16-15(17-14)20(3)4)18-24(21,22)12-8-6-7-11(9-12)23-5/h6-10,18H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNYHEJZTBEPDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NS(=O)(=O)C2=CC=CC(=C2)OC)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.